molecular formula C12H11NO6 B14593073 6-Methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1,7-diyl diacetate CAS No. 61547-31-7

6-Methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1,7-diyl diacetate

Cat. No.: B14593073
CAS No.: 61547-31-7
M. Wt: 265.22 g/mol
InChI Key: HVQNQEXOMFWDGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1,7-diyl diacetate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique furo[3,4-c]pyridine structure, which is a fused ring system combining furan and pyridine rings. The presence of multiple functional groups, including a methyl group, a keto group, and diacetate esters, contributes to its reactivity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1,7-diyl diacetate typically involves multi-step organic reactions. One common approach starts with the preparation of the furo[3,4-c]pyridine core, followed by the introduction of the methyl and keto groups. The final step involves the acetylation of the hydroxyl groups to form the diacetate esters. Reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance efficiency and scalability. Purification steps, such as recrystallization or chromatography, are essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1,7-diyl diacetate can undergo various chemical reactions, including:

    Oxidation: The keto group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Derivatives with new functional groups replacing the acetate esters.

Scientific Research Applications

6-Methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1,7-diyl diacetate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 6-Methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1,7-diyl diacetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of reactive functional groups allows it to form covalent bonds with target molecules, leading to changes in their structure and function. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol
  • 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride

Uniqueness

Compared to similar compounds, 6-Methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1,7-diyl diacetate is unique due to the presence of the diacetate esters, which enhance its reactivity and potential for derivatization. The combination of the furo[3,4-c]pyridine core with multiple functional groups provides a versatile scaffold for chemical modifications and applications in various fields.

Properties

CAS No.

61547-31-7

Molecular Formula

C12H11NO6

Molecular Weight

265.22 g/mol

IUPAC Name

(7-acetyloxy-6-methyl-3-oxo-1H-furo[3,4-c]pyridin-1-yl) acetate

InChI

InChI=1S/C12H11NO6/c1-5-10(17-6(2)14)9-8(4-13-5)11(16)19-12(9)18-7(3)15/h4,12H,1-3H3

InChI Key

HVQNQEXOMFWDGM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C2C(=C1OC(=O)C)C(OC2=O)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.